![molecular formula C39H47NO6 B14800206 [4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EM-800 is a novel nonsteroidal antiestrogen compound that acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It is the prodrug of EM-652 and is known for its high affinity for estrogen receptor alpha . EM-800 has been studied extensively for its potential in treating estrogen-sensitive conditions, particularly breast cancer .
Vorbereitungsmethoden
The synthesis of EM-800 involves several steps, including the preparation of its active metabolite, EM-652 . The synthetic route typically involves the use of high-affinity ligands for estrogen receptor alpha, and the reaction conditions are carefully controlled to ensure the purity and efficacy of the final product . Industrial production methods for EM-800 are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
EM-800 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include estradiol and other estrogenic compounds . The major products formed from these reactions are typically related to the inhibition of estrogen receptor activity, which is crucial for its antiestrogenic effects .
Wissenschaftliche Forschungsanwendungen
EM-800 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the interactions between estrogen receptors and their ligands . In biology, EM-800 is used to investigate the molecular mechanisms of estrogen receptor antagonism . In medicine, it has shown promise in the treatment of breast cancer, particularly in patients who are resistant to tamoxifen . Additionally, EM-800 is being explored for its potential in treating other estrogen-sensitive conditions such as endometriosis and leiomyomata .
Wirkmechanismus
EM-800 exerts its effects by acting as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the growth of estrogen-sensitive tumors . The molecular targets of EM-800 include the ligand-binding domains of estrogen receptors, and it interferes with the interaction between these receptors and coactivators such as steroid hormone receptor coactivator-1 . This results in a complete blockade of estrogen action in target tissues .
Vergleich Mit ähnlichen Verbindungen
EM-800 is often compared with other antiestrogen compounds such as ICI 182 780 and toremifene . It is approximately 10-fold more potent than ICI 182 780 in inhibiting estrone-stimulated uterine weight in ovariectomized mice . Unlike tamoxifen, which behaves as a mixed agonist/antagonist of estrogen action, EM-800 acts as a pure antagonist, making it a more effective option for the treatment of estrogen-sensitive breast cancer . Other similar compounds include 7-alpha-alkyl derivatives of estradiol and 11-beta-amidoalkoxyphenyl estradiols, which have also been shown to possess potent antiestrogenic activity .
Eigenschaften
Molekularformel |
C39H47NO6 |
|---|---|
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
[4-[7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3 |
InChI-Schlüssel |
OEKMGABCSLYWOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


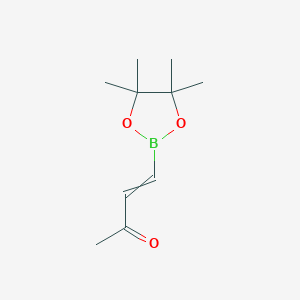
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
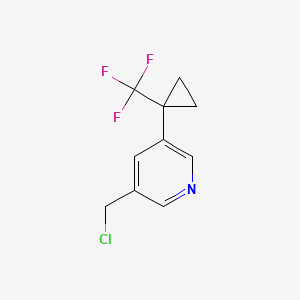
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
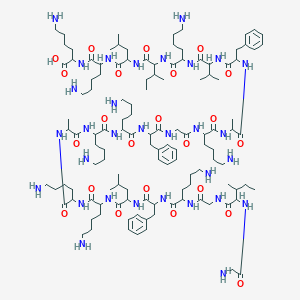
![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)
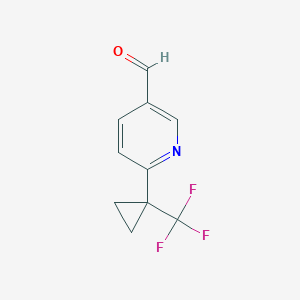
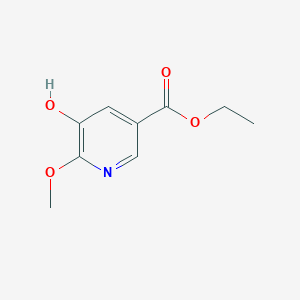

![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)
![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
